β-アセトキシイソバレリルシコニン

説明

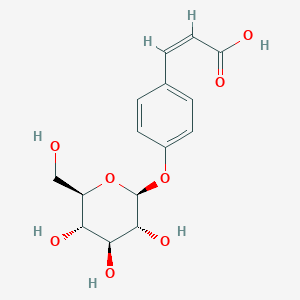

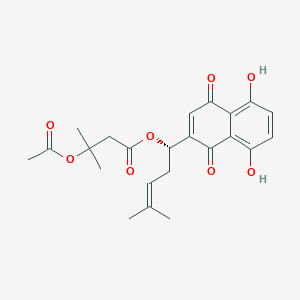

Acetoxyisovalerylalkannin is a derivative of shikonin, a naphthoquinone pigment that is found in various species of the genus Arnebia. These pigments are known for their pharmacological activities and are responsible for the red coloration of the plants. Acetoxyisovalerylalkannin, in particular, has been isolated from Arnebia nobilis and has shown potential as an anti-skin aging ingredient in color cosmetics .

Synthesis Analysis

The synthesis of acetoxyisovalerylalkannin involves the isolation and purification from plant sources. A study on Arnebia euchroma cell suspension cultures has demonstrated a rapid preparative scale High-Performance Liquid Chromatography (HPLC) method for the isolation of shikonin derivatives, including acetoxyisovalerylalkannin. This method achieved a purity of over 98% for the isolated compounds .

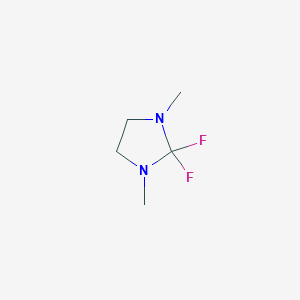

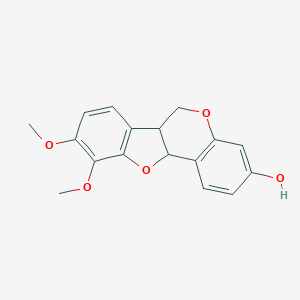

Molecular Structure Analysis

The molecular structure of acetoxyisovalerylalkannin was identified through rigorous column chromatography and interpretation of spectroscopic data. This compound, along with other alkannins, has been structurally characterized and contributes to the pharmacological potential of the plant extracts .

Chemical Reactions Analysis

The chemical behavior of acetoxyisovalerylalkannin under various conditions has not been explicitly detailed in the provided papers. However, the compound's stability and reactivity can be inferred from its structural properties and the methods used for its quantification and analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetoxyisovalerylalkannin have been studied through methods such as HPLC and High-Performance Thin-Layer Chromatography (HPTLC). The compound's purity, limits of detection (LOD), and limits of quantification (LOQ) have been established, indicating its stability and suitability for further pharmacological study. The HPTLC method developed for the simultaneous quantification of shikonin and its derivatives, including acetoxyisovalerylalkannin, was validated for linearity, accuracy, precision, robustness, and specificity .

Relevant Case Studies

Acetoxyisovalerylalkannin has been evaluated for its anti-skin aging activity. It was found to significantly inhibit hydrogen peroxide-induced red blood corpuscle hemolysis and cellular senescence in human dermal fibroblasts. Additionally, it upregulated the synthesis of collagen-I, elastin, and involucrin in human skin cells, suggesting its utility as an anti-aging ingredient .

科学的研究の応用

β-アセトキシイソバレリルシコニン、別名アセトキシイソバレリルアルカンニンとしても知られるこの化合物の科学研究における用途を調査しました。ここでは、6つのユニークな用途に焦点を当て、それぞれを別々のセクションで詳しく説明した包括的な分析を紹介します。

薬理活性

β-アセトキシイソバレリルシコニンは、Arnebia euchromaから単離されたナフトキノン誘導体であり、その薬理活性で知られています。 この化合物は、その潜在的な治療効果について研究されており、高性能薄層クロマトグラフィー(HPTLC)法を用いて定量化されています .

薬用植物における定量化

この化合物は、他のナフトキノン誘導体とともに、薬効で知られるArnebia属のさまざまな種で定量化されています。 定量化は、これらの植物の薬理学的可能性と保全状況を理解するために不可欠です .

高速液体クロマトグラフィー(HPLC)

β-アセトキシイソバレリルシコニンは、薬用植物中の存在量を調べるため、HPLC法を使用して分析されています。 この分析手法は、ハーブ薬の品質と効力を評価するために不可欠なナフトキノン誘導体の同時定量に役立ちます .

細胞懸濁培養

研究では、Arnebia euchromaの細胞懸濁培養からβ-アセトキシイソバレリルシコニンを単離し精製するプロセスが関与しています。 このプロセスは、制御された環境で薬理学的に活性な化合物を生産するために重要です .

保全努力

この化合物が絶滅危惧種に含まれる植物種に存在することは、これらの植物を保護し、その薬効の持続可能な利用を確保するための保全努力につながっています .

作用機序

Target of Action

Beta-Acetoxyisovalerylshikonin, also known as Acetoxyisovalerylalkannin, is a naphthoquinone derivative isolated from Arnebia euchroma

Mode of Action

It has been reported that this compound can block mdr1, bcrp, and mrp transporters, which are known to be involved in multidrug resistance . This suggests that Beta-Acetoxyisovalerylshikonin may act by inhibiting these efflux pumps, thereby increasing the intracellular concentration of chemotherapeutic agents and enhancing their cytotoxic effects .

Pharmacokinetics

It’s known that the compound is soluble in dmso , which suggests that it may be well-absorbed following oral administration

Result of Action

Beta-Acetoxyisovalerylshikonin has been shown to have cytotoxic activities against both parental and drug-resistant cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of cancer, particularly in cases where drug resistance is a significant challenge.

Action Environment

The action of Beta-Acetoxyisovalerylshikonin can be influenced by various environmental factors. For instance, the compound’s solubility and stability may be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as chemotherapeutic agents, may influence the compound’s efficacy by modulating its interaction with its targets .

特性

IUPAC Name |

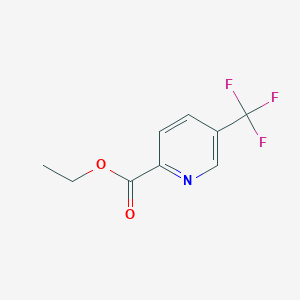

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAGDWOHVQNFB-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219131 | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69091-17-4 | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069091174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid](/img/structure/B149854.png)